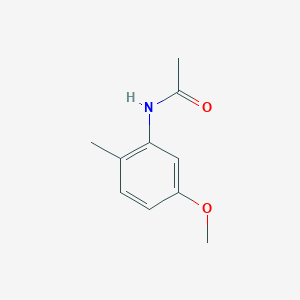

n-(5-Methoxy-2-methylphenyl)acetamide

描述

Contextualization within Modern Organic Chemistry and Medicinal Chemistry Research

In the landscape of modern organic and medicinal chemistry, N-arylacetamides are recognized as a privileged structural motif. This class of compounds is not only prevalent in numerous approved pharmaceuticals but also serves as a versatile building block in the synthesis of new chemical entities. nih.govresearchgate.net Derivatives of N-arylacetamide have demonstrated a vast spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govresearchgate.net

The specific compound, N-(5-Methoxy-2-methylphenyl)acetamide, serves as a valuable intermediate in synthetic chemistry. Its functional groups—the amide, the methoxy (B1213986) ether, and the aromatic ring—are all sites for further chemical modification, allowing chemists to build more complex molecules. evitachem.com In medicinal chemistry, the N-arylacetamide framework is a known pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Researchers design and synthesize libraries of related compounds to explore structure-activity relationships (SAR), where small changes to the molecular structure can lead to significant differences in biological effects. nih.gov For instance, the development of novel urease inhibitors and antidiabetic agents has successfully utilized N-arylacetamide derivatives, highlighting the therapeutic potential embedded in this structural class. nih.govtandfonline.com Therefore, this compound is contextualized as a foundational element for rational drug design and the discovery of new bioactive compounds. evitachem.com

Historical Trajectories of Acetamide (B32628) Derivatives in Chemical Science

The journey of acetamide derivatives in science, particularly in pharmacology, is a compelling narrative that begins in the late 19th century. The first major success from this class was acetanilide (B955), introduced to the medical field in 1886 by A. Cahn and P. Hepp under the trade name Antifebrin. researchgate.net It was among the earliest synthetic drugs to possess both fever-reducing (antipyretic) and pain-relieving (analgesic) properties, offering an alternative to plant-derived alkaloids. researchgate.net

However, the widespread use of acetanilide revealed significant toxicity, most notably cyanosis, a condition caused by methemoglobinemia where the blood's ability to carry oxygen is dangerously reduced. nih.gov This critical side effect spurred the search for safer alternatives. This research led to the development and introduction of phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) by Bayer in 1887. evitachem.com While phenacetin was a safer alternative, its long-term use was later associated with renal disease. evitachem.com

This historical arc from acetanilide to phenacetin, and eventually to their metabolic product, paracetamol (acetaminophen), illustrates a foundational principle of medicinal chemistry: the iterative modification of a lead compound to enhance efficacy and reduce toxicity. nih.gov This trajectory established the acetamide core as a viable scaffold for analgesic and antipyretic drugs and set a precedent for the systematic investigation of substituted acetanilides. The lessons learned from these early examples continue to inform the design of new derivatives, including this compound, as chemists apply modern principles to fine-tune molecular properties and biological interactions.

Rationale for Comprehensive Scientific Investigation of this compound

The scientific impetus to investigate this compound is multifaceted, stemming from its historical context, its role as a synthetic intermediate, and the established biological importance of its structural class. evitachem.comnih.gov The core rationale is built on the principles of structure-activity relationship (SAR) studies, a cornerstone of drug discovery.

The specific substitution pattern of this compound—a methoxy group at the 5-position and a methyl group at the 2-position—is of particular interest. Isomeric variations of this compound have shown notable biological effects. For example, comparative studies in the early 20th century on alkoxyacetanilides, such as its isomer N-(4-methoxy-2-methylphenyl)acetamide (also known as 2-methylmethacetin), revealed significant antipyretic and analgesic activity. nih.gov This finding strongly suggests that other isomers, including this compound, are promising candidates for pharmacological screening. The precise positioning of substituents on the aromatic ring can profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets.

Furthermore, the N-arylacetamide scaffold is a key component in a wide array of pharmacologically active agents beyond analgesics, including enzyme inhibitors and antibacterial agents. nih.govmdpi.com Investigating this compound allows researchers to expand the chemical space available for drug discovery. It can be used as a research tool to probe the binding pockets of enzymes and receptors or serve as a starting point for the synthesis of novel, more potent, and selective therapeutic agents. evitachem.com Its characterization is also important for fields like forensic science, where it could be identified as an intermediate or a new psychoactive substance. evitachem.com Thus, a comprehensive investigation is warranted to fully elucidate its chemical properties, synthetic utility, and potential biological activities, contributing valuable knowledge to the broader fields of chemical and medicinal science.

Structure

3D Structure

属性

IUPAC Name |

N-(5-methoxy-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-9(13-3)6-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLYSIQGYYNIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282841 | |

| Record name | n-(5-methoxy-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50868-75-2 | |

| Record name | NSC28376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(5-methoxy-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 5 Methoxy 2 Methylphenyl Acetamide

Foundational Synthetic Routes for N-(5-Methoxy-2-methylphenyl)acetamide

The traditional synthesis of this compound primarily relies on established methods of amide bond formation, with a key focus on the acylation of its precursor, 5-Methoxy-2-methylaniline.

Amide Bond Formation via Acylation Reactions

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of 5-Methoxy-2-methylaniline. This reaction involves the introduction of an acetyl group (-COCH₃) to the nitrogen atom of the primary amine.

Common acetylating agents for this transformation include acetic anhydride and acetyl chloride. The reaction with acetic anhydride is typically carried out in the presence of a catalyst or in a suitable solvent like acetic acid. The use of acetyl chloride is also effective but can be more hazardous due to its corrosive nature. ias.ac.in

The general reaction can be summarized as follows:

CH₃OC₆H₃(CH₃)NH₂ + (CH₃CO)₂O → CH₃OC₆H₃(CH₃)NHCOCH₃ + CH₃COOH

5-Methoxy-2-methylaniline + Acetic Anhydride → this compound + Acetic Acid

Alternatively, acetyl chloride can be used:

CH₃OC₆H₃(CH₃)NH₂ + CH₃COCl → CH₃OC₆H₃(CH₃)NHCOCH₃ + HCl

5-Methoxy-2-methylaniline + Acetyl Chloride → this compound + Hydrogen Chloride

The choice of reagent and reaction conditions can influence the yield and purity of the final product. For instance, carrying out the reaction in an aqueous medium can be a greener alternative to using organic solvents. ias.ac.in

Interactive Data Table: Comparison of Acetylating Agents for N-acetylation

| Acetylating Agent | Catalyst/Solvent | Key Features | Reference |

| Acetic Anhydride | Acetic Acid | Commonly used, good yields | nih.gov |

| Acetyl Chloride | None or Base | Highly reactive, corrosive byproduct (HCl) | ias.ac.in |

| Acetic Acid | Lewis Acids (e.g., MgSO₄) | Green, 100% atom economy | ijtsrd.com |

Precursor Chemistry: Derivatization of 5-Methoxy-2-methylaniline

The availability and purity of the starting material, 5-Methoxy-2-methylaniline, are crucial for the successful synthesis of this compound. thermofisher.com 5-Methoxy-2-methylaniline, also known as p-Cresidine, is a commercially available aromatic amine.

The synthesis of 5-Methoxy-2-methylaniline itself can be achieved through the reduction of the corresponding nitro compound, 1-methoxy-4-methyl-2-nitrobenzene. This reduction is a standard transformation in organic synthesis and can be carried out using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C). chemicalbook.com

CH₃OC₆H₃(CH₃)NO₂ + 3H₂ (with Pd/C) → CH₃OC₆H₃(CH₃)NH₂ + 2H₂O

1-Methoxy-4-methyl-2-nitrobenzene → 5-Methoxy-2-methylaniline

The purity of 5-Methoxy-2-methylaniline is essential as impurities can lead to side reactions and a lower yield of the desired acetamide (B32628).

Advanced Synthetic Strategies for this compound

In addition to traditional methods, advanced synthetic strategies are being explored to improve efficiency, sustainability, and scope of the synthesis of this compound.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can be hypothetically applied to the synthesis of this compound by coupling an aryl halide or triflate with acetamide.

A plausible synthetic route would involve the reaction of 2-bromo-4-methoxy-1-methylbenzene with acetamide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

CH₃OC₆H₃(CH₃)Br + H₂NCOCH₃ (with Pd catalyst, ligand, base) → CH₃OC₆H₃(CH₃)NHCOCH₃ + HBr

2-Bromo-4-methoxy-1-methylbenzene + Acetamide → this compound

The success of this reaction would depend on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions to achieve high yields and selectivity. acsgcipr.orgorganic-chemistry.org The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. wikipedia.org

Interactive Data Table: Key Components of a Proposed Buchwald-Hartwig Amination for this compound Synthesis

| Component | Example | Role in Reaction | Reference |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | acsgcipr.org |

| Ligand | BINAP, DPPF, tBuBrettPhos | Stabilizes the palladium catalyst and facilitates the reaction steps | wikipedia.orglibretexts.org |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine and neutralizes the acid byproduct | libretexts.org |

| Aryl Halide | 2-Bromo-4-methoxy-1-methylbenzene | Provides the aryl group | researchgate.net |

Green Chemistry Approaches to Acetamide Synthesis

In line with the principles of green chemistry, several environmentally benign methods for the N-acetylation of anilines have been developed. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One such approach involves using sunlight as a sustainable energy source for the N-acetylation of anilines, with magnesium sulfate (MgSO₄) acting as a Lewis acid catalyst. rsc.org This method offers high selectivity and excellent yields in a shorter reaction time. researchgate.net Another green alternative is the use of acetic acid as both the solvent and acetylating agent, often in the presence of a benign catalyst like magnesium sulfate heptahydrate, which boasts 100% atom economy. ijtsrd.com The reaction can also be performed in an aqueous medium, avoiding the use of volatile organic solvents. ias.ac.in

Interactive Data Table: Green Chemistry Approaches for N-Acetylation

| Method | Key Features | Advantages | Reference |

| Sunlight-driven synthesis | Uses sunlight as an energy source, MgSO₄ catalyst | Sustainable, energy-efficient, high yields | rsc.orgresearchgate.net |

| Acetic acid with benign catalyst | Uses acetic acid as reagent and solvent, MgSO₄·7H₂O catalyst | 100% atom economy, avoids toxic reagents | ijtsrd.com |

| Aqueous medium synthesis | Uses water as the solvent | Environmentally friendly, avoids organic solvents | ias.ac.in |

Multi-Step Synthesis Pathways and Optimization Techniques

The synthesis of this compound can be part of a multi-step sequence, especially when starting from more readily available precursors. libretexts.org For instance, a multi-step synthesis could begin with the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and finally, acylation to yield the desired acetamide.

Mechanistic Insights into Chemical Transformations Involving this compound Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and, to a lesser extent, the methyl and acetamido groups. The directing effects of these substituents are a key consideration in predicting the outcome of such reactions.

The methoxy group is a strong activating group and an ortho, para-director. The acetamido group is also an ortho, para-director, though its activating effect is moderated by the electron-withdrawing character of the carbonyl oxygen. The methyl group is a weak activating group and an ortho, para-director. In the case of this compound, the positions ortho and para to the powerful methoxy director are C-4 and C-6. The position ortho to the acetamido group is C-6, and the positions ortho and para to the methyl group are C-3 and C-6 respectively. The cumulative effect of these groups generally directs incoming electrophiles to the C-4 and C-6 positions.

A notable example of electrophilic substitution is the nitration of the related compound, N-(4-methoxy-2-methylphenyl)acetamide. In this reaction, the electron-donating 4-methoxy group directs nitration primarily to the position ortho to itself (C-5), while the acetamido group weakly deactivates the ring ortho to the amide. This results in the preferential formation of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide over the C-6 nitrated product nih.govresearchgate.net. This regioselectivity highlights the dominant directing effect of the methoxy group.

Nucleophilic aromatic substitution (SNAFAr) on the phenyl ring of this compound is less common as the ring is electron-rich. Such reactions typically require the presence of a good leaving group (e.g., a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.orgnih.govlibretexts.org Therefore, for a derivative of this compound to undergo nucleophilic substitution, it would first need to be functionalized with these features. For instance, if a halogen were introduced at the C-4 or C-6 position and a nitro group at an adjacent ortho or para position, the molecule would become susceptible to attack by nucleophiles.

Oxidation and Reduction Pathways of Specific Functional Groups

The functional groups of this compound and its derivatives present several opportunities for oxidation and reduction reactions.

Reduction: The reduction of functional groups is a more commonly explored transformation for derivatives of this compound, particularly for nitro derivatives. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing metals in acidic media. For example, N-(2-methoxy-4-nitrophenyl)acetamide has been reduced to N-(4-amino-2-methoxyphenyl)acetamide using Pd/C as a catalyst under a hydrogen atmosphere.

The acetamide functional group itself can be reduced to an ethylamine group. This transformation typically requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comorgosolver.comucalgary.calibretexts.orgmasterorganicchemistry.com The mechanism involves the initial attack of the hydride on the carbonyl carbon, followed by the elimination of the oxygen atom and subsequent reduction of the resulting iminium ion. chemistrysteps.comucalgary.ca This reaction provides a pathway to convert N-arylacetamides into the corresponding N-ethylethylanilines.

Spectroscopic and Structural Characterization of N 5 Methoxy 2 Methylphenyl Acetamide

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry of N-(5-Methoxy-2-methylphenyl)acetamide, which has a molecular formula of C10H13NO2 and a molecular weight of approximately 179.22 g/mol , provides critical information for its structural confirmation. nih.govchemsrc.com The analysis begins with the identification of the molecular ion peak (M⁺), which is expected at an m/z (mass-to-charge ratio) of 179.

The fragmentation pattern of this compound under electron impact ionization is dictated by its functional groups: the amide linkage, the methoxy (B1213986) group, and the substituted aromatic ring. The fragmentation pathways are generally predictable based on the established behavior of similar chemical structures. libretexts.org Alpha-cleavage is a dominant process for both amines and amides, often occurring at the bonds adjacent to the heteroatom or the carbonyl group. libretexts.org

Key fragmentation events for this molecule would likely include:

Cleavage of the N-acyl bond: This can occur in two ways, leading to the formation of an acetyl radical (•COCH₃) and a [M-43]⁺ fragment, or the formation of an acylium ion [CH₃CO]⁺ at m/z 43.

Formation of a substituted tropylium (B1234903) ion: Aromatic compounds often rearrange to form stable tropylium or substituted tropylium cations. For this molecule, a methoxy-substituted tropylium ion at m/z 121 is a characteristic fragment observed in the mass spectra of similar phenethylamine (B48288) derivatives. nih.gov

Loss of the methoxy group: Fragmentation can involve the loss of a methoxy radical (•OCH₃) leading to a [M-31]⁺ peak, or the elimination of a neutral formaldehyde (B43269) molecule (CH₂O) resulting in a [M-30]⁺ peak.

The fragmentation mechanisms can involve simple bond ruptures as well as complex skeletal rearrangements to form odd-electron ions. arkat-usa.org

Below is a table summarizing the predicted key fragments for this compound.

Table 1: Predicted Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 148 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 136 | [M - CH₃CO]⁺ | Loss of an acetyl radical from N-acyl cleavage |

| 121 | [C₈H₉O]⁺ | Methoxy-substituted tropylium-like ion |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Elucidation of Molecular Conformation in the Crystalline State

While a specific crystallographic study for this compound was not found, extensive data from its nitro-derivative, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, offers profound insights into the expected molecular conformation. nih.goviucr.org In related acetanilide (B955) structures, a common feature is the non-planar relationship between the amide group and the benzene (B151609) ring. researchgate.netnih.goviucr.org

For the analogue N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide (B32628) substituent is significantly twisted out of the phenyl plane, with a dihedral angle of 47.24 (6)°. nih.goviucr.orgresearchgate.net This pronounced rotation is largely attributed to steric hindrance from the adjacent ortho substituents. nih.goviucr.org In contrast, the methoxy group exhibits a much smaller deviation from the plane. researchgate.net The methyl group also lies slightly out of the phenyl plane. nih.govresearchgate.net This non-coplanar conformation is a recurring motif in similar substituted acetamides. researchgate.netnih.goviucr.org

The table below presents the crystallographic data for the closely related analogue, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. researchgate.net

Table 2: Crystallographic Data for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.2323 (6) |

| b (Å) | 7.6198 (3) |

| c (Å) | 19.8463 (8) |

| Dihedral Angle (Phenyl-Acetamide) | 47.24 (6)° |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a network of intermolecular forces. In the case of this compound and its analogues, hydrogen bonding plays a pivotal role. nih.goviucr.org

The primary interaction observed in the crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide is an intermolecular hydrogen bond where the amide N—H group acts as a donor to the carbonyl oxygen atom of an adjacent molecule. iucr.orgresearchgate.net This conventional N—H⋯O=C hydrogen bond links the molecules together, forming chains that propagate through the crystal structure. iucr.orgresearchgate.net

Electronic Spectroscopy and Optical Property Research

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Visible spectrum of this compound is characterized by electronic transitions originating from its chromophores: the substituted benzene ring and the amide group. libretexts.org The absorption of UV radiation promotes electrons from a lower energy orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, the lowest unoccupied molecular orbital (LUMO). libretexts.org

Two primary types of electronic transitions are expected for this molecule:

π→π Transitions:* These are high-intensity absorptions associated with the conjugated π-electron system of the aromatic ring. The presence of substituents like the methoxy and methyl groups will influence the energy and, therefore, the wavelength of these transitions.

n→π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms of the amide and methoxy groups) to an anti-bonding π* orbital. libretexts.org These transitions generally occur at longer wavelengths (lower energy) compared to π→π* transitions. libretexts.org

The spectrum of a related compound, N-(4-methoxyphenyl)-N-methyl-acetamide, can provide an indication of the expected absorption regions. nist.gov

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Originating Orbital | Destination Orbital | Relative Intensity |

|---|---|---|---|

| π→π* | π (bonding) | π* (anti-bonding) | High |

Fluorescence Spectroscopy for Emission Behavior Analysis

Fluorescence is the emission of a photon from a molecule as it relaxes from an excited electronic singlet state to the ground state. The capacity of this compound to fluoresce is linked to its molecular structure. The presence of an electron-donating methoxy group attached to the aromatic ring can enhance fluorescence emission. nih.gov

Studies on other acetamide derivatives have demonstrated that they can exhibit significant fluorescence that can be triggered by one- or multi-photon absorption. nih.gov The efficiency of this emission, known as the fluorescence quantum yield, is often dependent on factors such as the solvent environment. nih.gov The competition between radiative decay (fluorescence) and non-radiative decay pathways (such as intersystem crossing to a triplet state or vibrational relaxation) determines the intensity of the observed emission. A detailed analysis would involve measuring the emission spectrum, fluorescence lifetime, and quantum yield to fully characterize its emissive properties.

Table 5: Principles of Fluorescence Analysis

| Parameter | Description | Information Gained |

|---|---|---|

| Emission Spectrum | Plot of fluorescence intensity versus wavelength. | Provides the characteristic emission wavelengths of the compound. |

| Excitation Spectrum | Plot of fluorescence intensity at a fixed emission wavelength versus excitation wavelength. | Helps identify the absorption bands responsible for fluorescence. |

| Quantum Yield | Ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

Investigation of Nonlinear Optical Properties

A thorough review of scientific databases and scholarly articles did not yield specific studies detailing the investigation of the nonlinear optical (NLO) properties of this compound. Research into the NLO characteristics of organic molecules is a dynamic field, often focusing on compounds with specific structural motifs, such as extended π-conjugated systems and strong electron-donating and accepting groups, which enhance second and third-order optical nonlinearities.

While studies have been conducted on various acetamide derivatives to explore their potential for applications in optical devices, specific data, including measurements of properties like second-harmonic generation (SHG), two-photon absorption, or the nonlinear refractive index for this compound, remains unavailable.

Thermal Analysis Techniques

Detailed thermal analysis of this compound using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) has not been reported in the reviewed literature. Such analyses are crucial for determining the material's thermal stability, decomposition patterns, and phase transition behaviors.

Thermogravimetric Analysis (TGA) for Thermal Stability

No specific TGA data for this compound could be located. A TGA analysis would provide valuable information regarding the temperature at which the compound begins to decompose, the kinetics of its decomposition, and the amount of residual mass at the end of the heating process. This information is fundamental for understanding the material's thermal limits and suitability for various applications.

Differential Thermal Analysis (DTA) for Phase Transitions

Similarly, there is no available literature detailing the differential thermal analysis of this compound. A DTA study would identify the temperatures at which phase transitions, such as melting, crystallization, and glass transitions, occur. This data is essential for characterizing the material's physical state as a function of temperature. While a melting point range of approximately 100–110 °C has been reported for this compound, a full DTA thermogram providing details on other potential phase transitions is not available. evitachem.com

Computational Chemistry and Theoretical Modeling of N 5 Methoxy 2 Methylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are fundamental to understanding chemical bonding, reactivity, and spectroscopy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the complexity of the many-electron Schrödinger equation.

For N-(5-Methoxy-2-methylphenyl)acetamide, a DFT approach, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The output provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related acetanilide (B955) structures, the planarity of the acetamide (B32628) group relative to the phenyl ring is a critical parameter influenced by steric hindrance from ortho-substituents. mdpi.com

HOMO-LUMO Energy Gap Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. For similar acetanilide derivatives, this energy gap has been calculated to understand their potential as active pharmacological agents. orientjchem.orgnih.gov The analysis also reveals the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., around oxygen or nitrogen atoms).

Blue: Regions of most positive electrostatic potential, electron-poor, indicating favorable sites for nucleophilic attack (e.g., around acidic hydrogen atoms).

Green: Regions of neutral or near-zero potential.

For this compound, an MESP analysis would identify the electron-rich areas, such as the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, as primary sites for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent charge delocalization and hyperconjugative interactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

Conformational Dynamics and Stability in Simulated Environments

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. This requires a force field, which is a set of parameters that defines the potential energy of the system.

For this compound, an MD simulation could be performed in a simulated solvent (e.g., water) to explore its conformational flexibility. The simulation would reveal how the dihedral angles, particularly those associated with the acetamide and methoxy groups, fluctuate over time. This analysis helps identify the most stable and frequently occurring conformations of the molecule in a solution, which is crucial for understanding how it might interact with biological targets like proteins. Such simulations have been instrumental in studying how drug-like molecules behave in physiological environments.

Simulation of Ligand-Receptor Interaction Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic view of the interactions between a ligand, such as this compound, and its target receptor over time. researchgate.net This method moves beyond the static picture provided by molecular docking by simulating the movements of atoms and molecules, governed by the principles of physics. nih.gov

The process begins with a starting structure, often derived from molecular docking, of the ligand-receptor complex. This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions. The simulation software, such as GROMACS or AMBER, then calculates the forces between atoms and uses these to predict their motion over a set period, often on the scale of nanoseconds to microseconds. researchgate.netnih.gov

For a compound like this compound, MD simulations would reveal the stability of its binding pose within a target's active site. Researchers can analyze the trajectory to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, and observe how they evolve. nih.gov These simulations can uncover conformational changes in both the ligand and the receptor upon binding, providing a deeper understanding of the recognition process and the stability of the complex. nih.gov While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar acetamide derivatives to elucidate their mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This method is instrumental in predicting the activity of new, unsynthesized molecules and in understanding which chemical properties are crucial for their function.

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target. For a class of compounds including this compound, this would involve synthesizing and testing a series of analogs. researchgate.net For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. semanticscholar.orgnih.gov For instance, a QSAR study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives successfully used 2D autocorrelation descriptors to model their inhibitory activity against matrix metalloproteinases. nih.gov Such models, once validated, can be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency.

Table 1: Illustrative QSAR Model Development for Acetamide Derivatives This table is illustrative and based on general QSAR modeling principles for acetamide derivatives.

| Model Type | Statistical Method | Key Descriptor Classes | Predicted Activity | Model Validation (q²) |

| 2D-QSAR | Multiple Linear Regression (MLR) | Topological, Electronic | pIC50 | > 0.7 |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Steric, Electrostatic | pIC50 | > 0.6 |

| Machine Learning | Artificial Neural Network (ANN) | Physicochemical, Structural | pEC50 | > 0.8 |

A key outcome of QSAR modeling is the identification of the most influential physicochemical descriptors that govern the biological activity of a series of compounds. semanticscholar.org These descriptors provide valuable insights into the mechanism of action at the molecular level.

For N-arylacetamides, important descriptors often relate to:

Electronic Properties: The distribution of charges within the molecule, such as the partial charges on the amide nitrogen or the methoxy oxygen, can be critical for forming hydrogen bonds or electrostatic interactions with the receptor. Descriptors like dipole moment and orbital energies (HOMO/LUMO) are often significant.

Hydrophobicity: The lipophilicity of the molecule, often quantified by LogP, influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Steric Properties: The size and shape of the molecule, represented by descriptors like molecular weight, molar refractivity, and specific steric parameters (e.g., Verloop sterimol parameters), determine how well it fits into the binding site. For this compound, the positions of the methoxy and methyl groups are critical steric factors.

In studies of related acetamide inhibitors, descriptors related to molecular shape, electronic properties, and molar refractivity have been shown to be important for inhibitory activity. researchgate.netnih.gov Identifying these key descriptors helps chemists to rationally design new molecules with an optimal balance of properties for improved biological performance.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation and conformation, or "pose," of a ligand when it binds to a receptor, which is typically a protein or enzyme. nih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

The docking process involves a search algorithm that generates numerous possible binding poses of the ligand within the receptor's active site. Each of these poses is then evaluated by a scoring function, which estimates the binding affinity. chemrevlett.com For this compound, molecular docking could be used to predict its binding mode with various potential targets, such as kinases, proteases, or other enzymes implicated in disease.

Studies on analogous compounds provide a template for the types of interactions that might be expected. For example, in the crystal structure of a related nitro-derivative, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide NH group is observed to form a hydrogen bond with a carbonyl oxygen atom of an adjacent molecule, highlighting the importance of this functional group in forming intermolecular contacts. nih.govresearchgate.net Docking simulations of this compound into a hypothetical receptor would likely show the methoxy group's oxygen acting as a hydrogen bond acceptor and the phenyl ring participating in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Table 2: Illustrative Predicted Interactions for an Acetamide Ligand with a Target Receptor This table is illustrative, showing typical interactions that could be predicted for a compound like this compound via molecular docking.

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Distance (Å) |

| Acetamide Carbonyl (O) | Arginine (ARG) | Hydrogen Bond | 2.9 |

| Acetamide Amide (NH) | Aspartic Acid (ASP) | Hydrogen Bond | 3.1 |

| Methoxy Group (O) | Serine (SER) | Hydrogen Bond | 3.0 |

| Phenyl Ring | Phenylalanine (PHE) | π-π Stacking | 4.5 |

| Methyl Group | Leucine (LEU) | Hydrophobic | 3.8 |

While docking provides a rapid estimation of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate calculation of the binding free energy. nih.gov This approach is often used to refine and re-score the results from molecular docking. nih.gov

The MM/GBSA method calculates the binding free energy (ΔG_bind) by combining the molecular mechanics energies of the ligand-receptor complex with calculations of the solvation free energy. nih.gov The calculation is typically performed on a series of snapshots taken from a molecular dynamics simulation, which provides a more dynamic and realistic representation of the system than a single static docked pose. The binding free energy is composed of contributions from van der Waals forces, electrostatic interactions, and the energy required to desolvate the ligand and the binding site. nih.gov Although computationally more intensive than standard docking, MM/GBSA generally provides a better correlation with experimental binding affinities. While specific MM/GBSA studies on this compound are not prominent, this method is widely applied in drug discovery to rank potential inhibitors and understand the energetic contributions of different parts of a ligand to the binding process. nih.gov

Intermolecular Interaction Analysis from Theoretical Perspectives

Theoretical modeling provides significant insights into the intermolecular forces that govern the crystal packing and solid-state structure of this compound. These non-covalent interactions are crucial for understanding the compound's physicochemical properties.

In structurally related acetamide derivatives, hydrogen bonding plays a pivotal role in the formation of the crystal lattice. For instance, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, a derivative of the title compound, the acetamide NH group acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction results in the formation of chains that propagate through the crystal structure. nih.gov The presence and nature of other substituents on the phenyl ring can influence these hydrogen-bonding patterns. For example, the absence of an ortho nitro group in the 5-nitro derivative allows for the conventional amide-to-amide N—H⋯O=C hydrogen bond catemer to form. nih.gov In the crystal structure of the related N-(2-methoxyphenyl)acetamide, both N—H⋯O and C—H⋯O intermolecular hydrogen bonds are observed, contributing to the stability of the crystal packing. researchgate.net It is therefore highly probable that this compound also features similar N—H⋯O and C—H⋯O hydrogen bonding motifs, creating a stable, networked solid-state architecture.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For the closely related compound N-(2-methoxyphenyl)acetamide, Hirshfeld analysis reveals that the most significant contributions to crystal packing come from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. researchgate.netnih.gov

Table 1: Percentage Contributions of Intermolecular Contacts for N-(2-methoxyphenyl)acetamide from Hirshfeld Surface Analysis researchgate.netnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H⋯H | 53.9% |

| C⋯H/H⋯C | 21.4% |

| O⋯H/H⋯O | 21.4% |

The fingerprint plot for N-(2-methoxyphenyl)acetamide displays characteristic features: a large central region corresponding to the high percentage of H⋯H contacts and distinct "wings" or sharp spikes that signify the more specific C—H⋯O and N—H⋯O hydrogen bonds. researchgate.netnih.gov Given the structural similarity, a comparable distribution of intermolecular contacts is anticipated for this compound, with H⋯H interactions being the most abundant, followed by significant contributions from hydrogen bonds involving oxygen and carbon atoms.

Topological analyses of the electron density provide a deeper understanding of bonding and intermolecular interactions. These methods are frequently applied to acetamide derivatives to characterize their electronic structure. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses are used to visualize regions of high electron localization, which correspond to covalent bonds and lone pairs. In studies of related methoxy phenyl acetamides, these analyses help to confirm the nature of the covalent framework and identify the locations of non-bonding electrons on oxygen and nitrogen atoms, which are crucial for hydrogen bonding. researchgate.net

Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, regions corresponding to van der Waals interactions, hydrogen bonds, and steric repulsion can be distinguished. For N-2(methoxy phenyl)acetamide, RDG analysis has been used to evaluate intermolecular interactions, especially hydrogen bonds. researchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. For N-2(methoxy phenyl)acetamide, AIM analysis has been employed to characterize the C-H⋯O and N-H⋯O hydrogen bonds, providing quantitative data about their strength and nature. researchgate.net

Fukui Function: The Fukui function is a concept derived from Density Functional Theory (DFT) that helps to identify the most reactive sites in a molecule. It indicates the change in electron density at a given point when an electron is added or removed. This analysis can predict the sites most susceptible to nucleophilic or electrophilic attack, which is valuable for understanding potential metabolic transformations or chemical reactions of the compound. researchgate.net

In silico ADME Prediction Methodologies

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction models are essential computational tools used in the early stages of drug discovery to forecast the pharmacokinetic profile of a compound. nih.gov These models use the molecular structure of a compound like this compound to calculate various physicochemical and pharmacokinetic properties.

Methodologies typically involve a combination of quantitative structure-activity relationship (QSAR) models and physicochemical property calculations. researchgate.net Web-based platforms like SwissADME and pkCSM are commonly used to predict a suite of ADME parameters. nih.govnih.gov

Key predicted properties often include:

Absorption: Parameters such as water solubility (LogS), intestinal absorption (HIA), and cell permeability (e.g., Caco-2 permeability) are calculated. Lipophilicity, often expressed as LogP, is a critical factor influencing absorption. nih.gov

Distribution: Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). These factors determine where the compound travels within the body.

Metabolism: Models predict the likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism.

Excretion: Properties like total clearance (CL_tot) are estimated to predict how quickly the compound is removed from the body.

Drug-likeness: The compound is evaluated against established rules like Lipinski's Rule of Five and Veber's rules to assess its potential as an orally bioavailable drug. nih.govresearchgate.net

Table 2: Representative In silico ADME Parameters and Their Significance

| Parameter | Description | Significance |

|---|---|---|

| LogP (o/w) | Logarithm of the octanol/water partition coefficient. | Measures lipophilicity; affects absorption and distribution. nih.gov |

| LogS | Logarithm of the molar solubility in water. | Predicts aqueous solubility, which is crucial for absorption. nih.gov |

| Human Intestinal Absorption (% HIA) | The predicted percentage of the compound absorbed from the gut. | Indicates potential for oral bioavailability. nih.gov |

| BBB Permeant | Blood-Brain Barrier penetration prediction (Yes/No). | Determines if the compound is likely to enter the central nervous system. |

| CYP Substrate/Inhibitor | Predicts interaction with Cytochrome P450 enzymes. | Indicates potential for drug-drug interactions and metabolic stability. |

These computational predictions provide a valuable preliminary assessment of the pharmacokinetic viability of this compound, guiding further experimental studies.

Biological Activity Research and Mechanism of Action Studies in Vitro

Enzyme Inhibition Studies

An exhaustive search of scientific literature and databases for in vitro studies on the inhibitory effects of n-(5-Methoxy-2-methylphenyl)acetamide on several key enzyme systems has yielded limited specific findings. The following sections detail the lack of available research for this particular compound.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

There is currently no specific, publicly available research detailing the in vitro inhibitory activity or mechanism of action of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Tyrosinase Enzyme Inhibition Research

No dedicated studies on the inhibitory effects of this compound against the tyrosinase enzyme were found. Consequently, data regarding its inhibition mechanism or potency (e.g., IC₅₀ values) are not available.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Information regarding the in vitro inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by this compound is not present in the reviewed scientific literature.

Dihydrofolate Reductase and Carbonic Anhydrase Inhibition Mechanisms

There is no available research data concerning the potential inhibitory activity of this compound on dihydrofolate reductase or carbonic anhydrase enzymes.

Kinase Inhibition and Molecular Target Identification

Specific molecular targets within the kinome for this compound have not been identified in published research. In vitro kinase inhibition assays and molecular target identification studies for this compound are not available.

Other Enzyme Systems (e.g., Lipoxygenase, Urease, Chymotrypsin)

No in vitro inhibition studies were found for this compound against other enzyme systems, including lipoxygenase, urease, and chymotrypsin.

Receptor Binding and Modulation Studies (In Vitro)

The interaction of a compound with specific receptors is a critical area of study to understand its potential pharmacological effects. This section explores the current state of knowledge regarding the receptor binding and modulation properties of this compound based on available in vitro research.

Investigation of Specific Receptor Interactions

Currently, there is no publicly available scientific literature detailing specific in vitro studies on the receptor binding profile of this compound. Research into its potential interactions with specific receptor subtypes has not been reported.

Ligand-Receptor Binding Thermodynamics (in vitro)

There are no available research findings or data pertaining to the thermodynamic properties, such as enthalpy and entropy changes, that govern the binding of this compound to any biological receptors.

Antimicrobial Activity Research (In Vitro)

The potential for novel compounds to combat microbial growth is a significant area of investigation. This section reviews the documented in vitro antimicrobial activity of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No peer-reviewed studies documenting the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains were identified in a comprehensive search of scientific databases.

Antifungal Activity Assessment

There is currently no published research that has assessed the in vitro antifungal activity of this compound against any fungal species.

Proposed Molecular Mechanisms of Antimicrobial Action

As there are no reports of antimicrobial activity for this compound, no molecular mechanisms of action have been proposed or investigated.

Anti-inflammatory Mechanism Research (In Vitro)

Modulation of Inflammatory Pathways

There is currently no available research data detailing how this compound may modulate inflammatory pathways in vitro. Studies on other molecules have shown that flavonoids and other compounds can modulate various phases of inflammatory processes. nih.gov For example, some compounds have been found to inhibit pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in stimulated macrophage cell lines. nih.gov However, no such studies have been published for this compound.

Identification of Molecular Targets Involved in Anti-inflammatory Response

The specific molecular targets of this compound in the context of an anti-inflammatory response have not been identified in published literature. Research on other novel anti-inflammatory compounds sometimes identifies targets such as COX-2 and iNOS enzymes. researchgate.net

Antineoplastic Potential and Molecular Mechanisms (In Vitro)

Induction of Apoptosis Pathways

There is no scientific literature available that describes the induction of apoptosis pathways by this compound. The induction of apoptosis is a key mechanism for many potential anticancer agents, often involving either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov For example, other novel small molecules have been shown to induce the intrinsic apoptosis pathway, characterized by the release of mitochondrial cytochrome c. nih.gov

DNA Interaction and Intercalation Studies

No studies on the interaction or intercalation of this compound with DNA have been published. DNA interaction is a mechanism of action for some anticancer compounds, which can bind to DNA and disrupt replication and transcription processes.

Antiangiogenic Activity Research

There is a lack of research on the potential antiangiogenic activity of this compound. Antiangiogenic compounds work by inhibiting the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. waocp.orgwaocp.org Studies on other compounds, such as certain flavonoids and synthetic molecules, have demonstrated antiangiogenic effects in vitro. waocp.orgwaocp.orgmdpi.com

of this compound and its Derivatives

The exploration of this compound and its analogs in medicinal chemistry has revealed their potential as scaffolds for developing new therapeutic agents. While research specifically centered on the parent compound is limited, studies on related N-arylacetamide and phenylacetamide derivatives have provided a foundational understanding of their biological activities, primarily in the realm of oncology and enzyme inhibition. These investigations form the basis for understanding the structure-activity relationships and for the strategic design of more potent and selective molecules.

Systematic Modification of this compound Derivatives

The systematic modification of N-arylacetamide structures, a class to which this compound belongs, has been a common strategy to explore and optimize their biological potential. Researchers have synthesized a variety of derivatives by introducing different substituents onto the phenyl ring and by modifying the acetamide (B32628) moiety. These modifications aim to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, in studies of related phenylacetamide derivatives, various functional groups including halogens (F, Cl, Br), nitro groups (-NO2), and methoxy (B1213986) groups (-OCH3) have been systematically introduced at different positions on the phenyl ring to assess their impact on cytotoxic activity against cancer cell lines. tbzmed.ac.ir The core structure of this compound itself, featuring a methoxy and a methyl group on the phenyl ring, provides a unique electronic and steric landscape that influences its interactions with biological targets. evitachem.com

Further modifications have involved the replacement of the phenyl ring with other aromatic or heterocyclic systems and the alteration of the acetamide linker. For example, the synthesis of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate has been explored for urease inhibition. royalsocietypublishing.org In other studies, the acetamide nitrogen has been incorporated into more complex heterocyclic systems to create novel scaffolds with potential therapeutic applications. uea.ac.uk These systematic modifications are crucial for building a comprehensive understanding of how structural changes translate into biological effects.

Identification of Key Structural Features for Modulating Biological Activity

Through the systematic modification of N-arylacetamide derivatives, key structural features that govern their biological activity have been identified. The nature and position of substituents on the N-phenyl ring play a critical role in determining the potency and selectivity of these compounds.

In the context of anticancer activity, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that the electronic properties of the substituents on the N-phenyl ring are significant. nih.govnih.gov For example, compounds bearing an electron-withdrawing nitro group (-NO2) generally exhibit higher cytotoxic effects compared to those with an electron-donating methoxy group (-OCH3). nih.gov This suggests that for anticancer activity, modulating the electron density of the phenyl ring is a key strategy. The position of the substituent also matters; for instance, a para-nitro substituent on the N-phenyl ring was found to be particularly effective in certain cancer cell lines. nih.gov

The acetamide moiety itself is a crucial pharmacophoric element, often involved in hydrogen bonding interactions with biological targets. nih.gov Modifications to this group, such as replacing the terminal methyl group with larger aromatic or heterocyclic rings, have been shown to significantly alter the biological activity profile, leading to potent inhibitors of various enzymes or receptor antagonists. nih.gov

The interplay between the substituents on the phenyl ring and the acetamide portion is therefore critical. For this compound, the existing methoxy and methyl groups already define a specific electronic and steric environment. The methoxy group at position 5 is electron-donating, while the methyl group at position 2 provides steric bulk. These features are expected to influence the compound's orientation within a biological target's binding site. For example, in a study of related N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, the position of the alkoxy group on the phenyl ring was found to be a key determinant of antimycobacterial activity. nih.gov

The following table summarizes the structure-activity relationship findings from studies on related N-arylacetamide derivatives, which can be extrapolated to guide the modification of this compound.

| Core Structure Modification | Observed Effect on Biological Activity | Potential Implication for this compound | Reference |

|---|---|---|---|

| Introduction of electron-withdrawing groups (e.g., -NO2) on the N-phenyl ring | Increased cytotoxic activity against cancer cells. | Addition of electron-withdrawing groups to the phenyl ring of this compound could enhance its potential as an anticancer agent. | nih.govnih.gov |

| Introduction of electron-donating groups (e.g., -OCH3) on the N-phenyl ring | Generally lower cytotoxic activity compared to electron-withdrawing groups in some cancer cell lines. | The existing methoxy group may modulate the activity, and its replacement or the addition of other groups would likely alter the biological profile. | nih.gov |

| Variation of substituent position on the N-phenyl ring (ortho, meta, para) | Positional isomers exhibit different potencies, with para-substitution often being favorable for cytotoxicity. | The specific 5-methoxy and 2-methyl substitution pattern will dictate the preferred binding orientation and subsequent activity. | nih.govnih.gov |

| Modification of the acetamide side chain | Replacement of the terminal methyl with larger moieties can lead to potent enzyme inhibitors or receptor antagonists. | Derivatization of the acetyl group could lead to compounds with novel biological targets and enhanced potency. | nih.gov |

Development of Medicinal Chemistry Strategies for Enhanced Potency and Selectivity

Building on the understanding of structure-activity relationships, medicinal chemists have devised several strategies to enhance the potency and selectivity of N-arylacetamide derivatives. These strategies often involve a combination of rational drug design, combinatorial chemistry, and computational modeling.

One key strategy is scaffold hopping , where the N-phenylacetamide core is replaced with other bioisosteric groups to improve properties like metabolic stability or to explore new interactions with the target. For example, replacing a dihydropyrimidinone moiety with an arylacetamide group in a high-throughput screening hit led to the discovery of potent melanin-concentrating hormone 1 (MCH1) receptor antagonists with improved pharmacokinetic profiles. nih.gov

Hybrid pharmacophore design is another effective approach. This involves combining the structural features of N-arylacetamides with those of other known pharmacophores to create hybrid molecules with dual or enhanced activity. For instance, the combination of a phenylacetamide structure with an anilide derivative was explored in the design of new anticancer agents. nih.gov

Computational modeling and molecular docking are increasingly used to guide the design of more potent and selective inhibitors. These techniques allow researchers to visualize the binding of N-arylacetamide derivatives to their target proteins, identify key interactions, and predict the effect of structural modifications. mdpi.com For example, docking studies have been used to understand the binding modes of N-arylacetamide derivatives as α-glucosidase inhibitors, helping to rationalize their observed structure-activity relationships. mdpi.com

Furthermore, the synthesis of focused libraries of derivatives around a promising lead compound allows for a systematic exploration of the chemical space and the fine-tuning of activity. The synthesis of a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides to probe the effect of alkoxy chain length and position on antibacterial activity is a classic example of this approach. nih.gov

For this compound, these medicinal chemistry strategies could be applied to develop derivatives with enhanced therapeutic potential. For example, computational studies could predict favorable modifications to the phenyl ring or the acetamide group to improve binding to a specific target. Subsequent synthesis and biological evaluation of a focused library of these designed compounds would then be used to validate the computational predictions and identify new lead compounds with superior potency and selectivity. evitachem.com

Applications of N 5 Methoxy 2 Methylphenyl Acetamide in Advanced Chemical Synthesis

Synthetic Utility as a Chemical Building Block

The strategic placement of functional groups on the N-(5-Methoxy-2-methylphenyl)acetamide ring system makes it an ideal starting point for a variety of chemical transformations. The interplay between the electron-donating methoxy (B1213986) group and the weakly deactivating acetamido group guides the regioselectivity of further functionalization, while the amide bond itself offers a site for subsequent reactions.

A primary application of this compound is its role as a precursor to more complex and reactive intermediates. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of new functional groups that serve as handles for further synthetic elaboration.

One of the most significant transformations is the halogenation of the phenyl ring. Bromination, for instance, can yield N-(4-bromo-5-methoxy-2-methylphenyl)acetamide. evitachem.com This bromo-derivative is a pivotal intermediate, particularly for participating in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which are fundamental for creating carbon-carbon bonds. evitachem.com Similarly, nitration of related methoxy-methylphenyl acetamides has been shown to produce nitro-derivatives, which are also valuable intermediates for further synthesis. nih.goviucr.org

The acetamide (B32628) group itself is a source of synthetic versatility. Under strong acidic or basic conditions, it can be hydrolyzed to regenerate the corresponding 5-methoxy-2-methylaniline. evitachem.com This aniline (B41778) precursor is crucial for subsequent reactions such as diazotization, which can be used to introduce a wide range of substituents onto the aromatic ring.

| Intermediate | Synthetic Transformation | Subsequent Application | Reference |

|---|---|---|---|

| N-(4-bromo-5-methoxy-2-methylphenyl)acetamide | Electrophilic Bromination | Suzuki-Miyaura cross-coupling reactions | evitachem.com |

| 5-Methoxy-2-methylaniline | Amide Hydrolysis | Diazotization reactions, Reductive amination | evitachem.com |

| N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide | Electrophilic Nitration (of related isomer) | Precursor for amino derivatives, further heterocycle synthesis | nih.govresearchgate.net |

This compound is not only a precursor to simple intermediates but also a direct participant in reactions that build molecular complexity rapidly. Its structure is well-suited for multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants.

Notably, the compound can serve as the aniline component in Ugi-type multicomponent reactions. evitachem.com This powerful reaction allows for the one-pot synthesis of complex, multifunctional acyclic and heterocyclic structures. For example, its integration into an Ugi reaction can lead to the formation of elaborate thieno[2,3-d]pyrimidine (B153573) scaffolds, which are highly functionalized heterocyclic systems. evitachem.com The ability of the amide linkage to participate in various molecular architectures makes it a valuable feature in creating diverse molecular devices. nih.gov

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in chemistry, particularly in the development of pharmaceuticals, as they form the core structure of many bioactive molecules. nih.govrsc.org this compound serves as a key starting material for the synthesis of several classes of heterocycles.

The synthesis of five-membered aromatic rings containing nitrogen and either oxygen (oxadiazoles) or sulfur (thiadiazoles) can be achieved using this compound as a foundational block. These heterocycles are known scaffolds in a wide range of therapeutic agents. nih.gov The general synthetic strategy often involves an initial functionalization of the acetamide, for example, by converting it to an N-substituted-2-bromoacetamide derivative. who.intnih.gov

This bromoacetamide intermediate is then reacted with a suitable nucleophile to construct the heterocyclic ring. For the synthesis of 1,3,4-oxadiazoles, this can involve reacting the intermediate with a hydrazide, which then undergoes cyclization. smolecule.com For 1,3,4-thiadiazoles, the bromoacetamide can be reacted with a thiol-containing precursor, such as a derivative of hydrazinecarbodithioate, to facilitate the ring-forming reaction. nih.gov The resulting molecules incorporate the N-(5-methoxy-2-methylphenyl) moiety as a key substituent on the newly formed heterocyclic ring.

| Target Heterocycle | Key Intermediate | Typical Reagent for Cyclization | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) derivative | N-(5-Methoxy-2-methylphenyl)-2-bromoacetamide | Substituted hydrazide or related species | who.intnih.gov |

| 1,3,4-Thiadiazole derivative | N-(5-Methoxy-2-methylphenyl)-2-bromoacetamide | Hydrazinecarbodithioate derivative | nih.gov |

Pyrimidines represent a critical class of nitrogen-containing heterocycles, forming the basis for nucleic acids and a multitude of pharmaceutical agents. nih.gov this compound is a documented precursor for fused pyrimidine (B1678525) systems. As mentioned, its use as the amine component in an Ugi multicomponent reaction has been shown to produce complex thieno[2,3-d]pyrimidine scaffolds, demonstrating a direct pathway to this important heterocyclic core. evitachem.com

The broader significance of this capability is underscored by the prevalence of nitrogen-based heterocycles in drug discovery, with some analyses indicating that approximately 60% of unique small-molecule drugs contain such a scaffold. rsc.org The stability and functional efficiency of these rings in biological systems make them attractive targets for synthetic chemists. nih.gov By providing a reliable and versatile entry point into these molecular frameworks, this compound proves to be a strategic tool in medicinal and organic chemistry.

Applications in Polymer Chemistry and Material Science

While the use of this compound is well-established in the synthesis of discrete small molecules, its application in polymer and material science is an emerging area with significant potential. Direct reports of its use as a monomer in polymerization are not widespread; however, the properties of its derivatives suggest potential utility in the creation of functional materials.

Amide-containing compounds, in general, are important for the production of functional materials. iucr.org Furthermore, heterocyclic derivatives that can be synthesized from this compound, such as oxadiazoles, have known applications in material science. For instance, molecules containing the 1,3,4-oxadiazole ring have been investigated for their potential in developing luminescent materials for organic light-emitting diodes (OLEDs) and as ligands for creating novel metal complexes and catalysts. evitachem.com

Therefore, it is plausible that this compound could serve as a precursor for functional monomers. By first synthesizing a derivative, such as a vinyl-substituted or di-functionalized heterocycle, it could then be incorporated into a polymer backbone. Such an approach could be used to impart specific thermal, optical, or electronic properties to the resulting polymer, opening a new avenue for the application of this versatile chemical compound.

Amide Linkages in Polymer Architectures

The amide bond is a cornerstone of many polymeric structures, imparting a unique combination of rigidity, stability, and the capacity for hydrogen bonding. These characteristics are fundamental to the properties of both natural polymers, such as proteins, and synthetic polymers like nylons and aramids. N-arylacetamides, including this compound, contain this crucial functional group and can be envisioned as monomers or building blocks in the synthesis of novel polymer architectures.

The incorporation of this compound into a polymer backbone could be achieved through several synthetic strategies. For instance, if appropriately functionalized, the aromatic ring could participate in polymerization reactions. The amide group itself can influence the polymer's properties by providing sites for hydrogen bonding, which can lead to the formation of ordered structures and enhance the material's mechanical strength and thermal stability. nih.gov

The table below illustrates a hypothetical scenario where this compound, or a derivative, is used as a monomer in a polymerization reaction. The data is based on general knowledge of polymerization of related N-substituted acrylamides. researchgate.net

| Monomer | Co-monomer | Polymerization Method | Resulting Polymer Properties |

| N-(5-methoxy-2-methylphenyl)acrylamide (hypothetical derivative) | Styrene | Free-radical polymerization | Potentially enhanced thermal stability and altered solubility compared to polystyrene. |

| N-(5-methoxy-2-methylphenyl)acrylamide (hypothetical derivative) | Methyl Acrylate | Free-radical polymerization | Introduction of aromatic and amide functionalities could increase the glass transition temperature. |

This table presents hypothetical data based on the behavior of similar compounds.

Role in the Development of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to an external stimulus. The structural components of this compound, namely the methoxy and methyl-substituted phenyl ring and the acetamide group, could contribute to the development of such materials.

The aromatic ring system is a common feature in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substituents on the phenyl ring (methoxy and methyl groups) can modulate the electronic properties of the molecule, such as its electron-donating character, which in turn can influence the performance of the final material. While direct evidence for the use of this compound in this context is not available, the broader class of N-arylacetamides has been explored for the synthesis of molecules with interesting photophysical properties.

Furthermore, the amide linkage's ability to form hydrogen bonds can be exploited in the design of self-assembling materials and supramolecular structures. These organized assemblies can exhibit unique properties that are not present in the individual molecules. The development of functional materials from N-arylacetamide derivatives is an active area of research. researchgate.netroyalsocietypublishing.org

Analytical Method Development Research Utilizing this compound

The development of robust analytical methods is crucial for ensuring the purity, identity, and quantity of chemical compounds in research and industrial settings. For a compound like this compound, various chromatographic and spectroscopic techniques would be employed.

Chromatographic Separation and Quantification Strategies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of organic molecules. youtube.com For this compound, a reversed-phase HPLC method would likely be the most suitable approach. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

| HPLC Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water gradient | Allows for the elution of a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 254 nm | The aromatic ring of the compound is expected to have strong UV absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 25 °C | Room temperature is often a good starting point for method development. |